Zn(II) Coproporphyrin III Tetrasodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

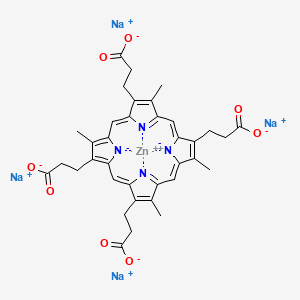

Zn(II) Coproporphyrin III Tetrasodium Salt: is a porphyrin derivative that features a zinc ion coordinated within the porphyrin ring. Porphyrins are a class of heterocyclic macrocycle organic compounds, which play a crucial role in various biological processes. This compound is primarily used in research and has significant applications in fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zn(II) Coproporphyrin III Tetrasodium Salt typically involves the metallation of coproporphyrin III with zinc ions. The process can be summarized as follows:

Preparation of Coproporphyrin III: Coproporphyrin III is synthesized through a series of organic reactions starting from simpler precursors.

Metallation: The coproporphyrin III is then reacted with a zinc salt (e.g., zinc acetate) in an appropriate solvent under controlled conditions to form the Zn(II) complex.

Purification: The resulting Zn(II) Coproporphyrin III is purified using techniques such as chromatography to obtain the tetrasodium salt form.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Fed-Batch Fermentation: Utilizing microbial fermentation to produce coproporphyrin III.

Enzymatic Catalysis: Employing enzymes to facilitate the metallation process.

Purification: Scaling up purification processes to handle large volumes while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: Zn(II) Coproporphyrin III Tetrasodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.

Reduction: It can also undergo reduction reactions, often involving reducing agents such as sodium borohydride.

Substitution: The porphyrin ring can participate in substitution reactions, where ligands attached to the zinc ion are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligands such as pyridine or imidazole can be used under controlled conditions to achieve substitution.

Major Products:

Oxidation Products: Various oxidized forms of the porphyrin ring.

Reduction Products: Reduced forms of the porphyrin ring.

Substitution Products: New complexes with different ligands attached to the zinc ion.

Scientific Research Applications

Zn(II) Coproporphyrin III Tetrasodium Salt has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study metalloporphyrin chemistry and catalysis.

Biology: Investigated for its role in biological processes and as a probe for studying enzyme activities.

Medicine: Explored for its potential in photodynamic therapy for cancer treatment and as a diagnostic agent.

Industry: Utilized in the development of sensors and materials with specific electronic and photophysical properties

Mechanism of Action

The mechanism of action of Zn(II) Coproporphyrin III Tetrasodium Salt involves its interaction with molecular targets through its porphyrin ring and coordinated zinc ion. The compound can:

Bind to Proteins: Interact with proteins and enzymes, affecting their activity.

Generate Reactive Oxygen Species: Under light irradiation, it can produce reactive oxygen species, which are used in photodynamic therapy to kill cancer cells.

Modulate Biological Pathways: Influence various biological pathways by acting as a cofactor or inhibitor.

Comparison with Similar Compounds

Protoporphyrin IX: Another porphyrin derivative with similar applications but different metal coordination.

Heme: An iron-containing porphyrin essential for oxygen transport in biological systems.

Chlorophyll: A magnesium-containing porphyrin involved in photosynthesis.

Uniqueness: Zn(II) Coproporphyrin III Tetrasodium Salt is unique due to its specific zinc coordination, which imparts distinct chemical and photophysical properties. This makes it particularly useful in applications requiring specific interactions with zinc ions .

Biological Activity

Zn(II) Coproporphyrin III Tetrasodium Salt (Zn-CP III) is a metalloporphyrin that has garnered attention due to its diverse biological activities, particularly in the fields of photodynamic therapy (PDT), antimicrobial properties, and potential applications in cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with Zn-CP III.

Zn-CP III is synthesized through various methods, including metabolic engineering of bacterial strains such as Corynebacterium glutamicum. This engineered strain has been shown to produce significant yields of Zn-CP III by upregulating the heme biosynthesis pathway, achieving up to 132.09 mg/L in fed-batch fermentation processes . The compound exhibits a characteristic porphyrin structure, which is essential for its biological activity.

2.1 Antimicrobial Properties

Zn-CP III has demonstrated notable antimicrobial effects against various pathogens. A study highlighted its ability to inhibit the growth of Penicillium species found on cheese rinds, suggesting that it plays a role in microbial interactions within this environment . The compound's affinity for zinc over other metals enhances its effectiveness, as it binds preferentially to zinc, which is crucial for its activity .

2.2 Photodynamic Therapy (PDT)

Zn-CP III acts as an effective photosensitizer in PDT, generating reactive oxygen species (ROS) upon light activation. This mechanism has been explored in several studies, indicating that Zn-CP III can induce vascular shutdown and cell death in targeted tissues . Research indicates that while it shows efficacy in generating ROS, it may not directly kill tumor cells but rather enhance the effects of other therapeutic agents .

2.3 Antioxidant and Cytotoxic Effects

The compound exhibits antioxidant properties, which are beneficial in mitigating oxidative stress in biological systems. Studies have reported that Zn-CP III complexes can lead to significant cytotoxicity against human cancer cell lines, with some formulations achieving over 90% inhibition of cell viability . This cytotoxicity is attributed to the ability of metalloporphyrins to interact with cellular components and induce apoptosis.

The biological activity of Zn-CP III can be attributed to several mechanisms:

- Metal Coordination: The coordination of zinc with the porphyrin structure allows for enhanced stability and reactivity, facilitating interactions with biological targets.

- Reactive Oxygen Species Generation: Upon excitation by light, Zn-CP III generates ROS, which can damage cellular components such as lipids, proteins, and DNA.

- Enzyme Mimicry: Zn-CP III can mimic certain enzymatic functions due to its metal ion content, influencing metabolic pathways within cells.

4. Case Studies and Research Findings

5.

This compound presents a multifaceted profile of biological activities that make it a promising candidate for further research and application in medical therapies, particularly in antimicrobial treatments and photodynamic therapy. Its ability to generate reactive oxygen species and interact with various biological systems underlines its potential as a therapeutic agent.

Properties

Molecular Formula |

C36H32N4Na4O8Zn |

|---|---|

Molecular Weight |

806.0 g/mol |

IUPAC Name |

tetrasodium;zinc;3-[8,12,17-tris(2-carboxylatoethyl)-3,7,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate |

InChI |

InChI=1S/C36H38N4O8.4Na.Zn/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;;;;;/h13-16H,5-12H2,1-4H3,(H6,37,38,39,40,41,42,43,44,45,46,47,48);;;;;/q;4*+1;+2/p-6 |

InChI Key |

IHZDGVCIQAYVMR-UHFFFAOYSA-H |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)[O-])CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Zn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.